N-(2-ethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound belongs to a class of heterocyclic derivatives featuring a benzofuro[3,2-d]pyrimidin-4-one core, modified with a thioacetamide linker and an N-(2-ethoxyphenyl) substituent. The structure integrates a fused benzofuran-pyrimidine system, a 3-methylbutyl chain at position 3, and a sulfanyl-acetamide group at position 2. The ethoxyphenyl group may enhance lipophilicity and metabolic stability compared to simpler aryl substituents .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S/c1-4-31-20-12-8-6-10-18(20)26-21(29)15-33-25-27-22-17-9-5-7-11-19(17)32-23(22)24(30)28(25)14-13-16(2)3/h5-12,16H,4,13-15H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEMYNPCWGJFIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations in the Aromatic Moiety
- N-(3-Trifluoromethylphenyl) Analog (): Replacing the 2-ethoxyphenyl group with a 3-(trifluoromethyl)phenyl substituent introduces strong electron-withdrawing effects. The trifluoromethyl group increases metabolic resistance and may improve target binding via hydrophobic interactions.
Core Heterocycle Modifications
- Benzothieno[2,3-d]pyrimidine Analogs (): Replacing the benzofuran ring with a benzothiophene system alters π-π stacking and electronic properties. The sulfur atom in benzothieno derivatives may enhance antioxidant activity or modulate cytochrome P450 interactions .
- Tetrahydrobenzothieno[3,2-e]triazolo-pyrimidines (): Incorporation of a triazolo ring increases rigidity and may improve selectivity for ATP-binding pockets in kinase targets. These compounds often exhibit higher thermal stability due to reduced conformational flexibility .
Sulfanyl-Acetamide Linker Modifications
- Thioether vs. Oxygen Ether ():
The sulfanyl group in the target compound provides stronger nucleophilicity and redox activity compared to oxygen-based linkers. For example, 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () shows enhanced stability under acidic conditions due to sulfur’s resistance to hydrolysis .
Pharmacological and Physicochemical Properties
Key Data Comparison
*Calculated using ChemSpider data ().
Crystallographic and Hydrogen-Bonding Analysis
The benzofuropyrimidinone core facilitates planar stacking interactions, while the ethoxyphenyl group participates in C–H···O hydrogen bonds, as observed in related structures (). SHELX refinement () is commonly employed for resolving such compounds, revealing key packing motifs influenced by sulfanyl-acetamide conformations .
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